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molecular formula C17H15ClN2O2 B8512955 1h-Benzimidazole-6-acetic acid,1-[(2-chlorophenyl)methyl]-2-methyl-

1h-Benzimidazole-6-acetic acid,1-[(2-chlorophenyl)methyl]-2-methyl-

Cat. No. B8512955
M. Wt: 314.8 g/mol
InChI Key: JUVNOPDNGJCVAU-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

To 0.500 g of 1-(2-chlorobenzyl)-2-methylbenzimidazole-6-acetonitrile was added 10% hydrochloric acid, and the mixture was heat-refluxed for 15 hours. The reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate, and was extracted with chloroform. The organic layer was concentrated, and was purified through silica-gel column chromatography (eluent: a mixture of chloroform and methanol at a ratio of 9:1 to 4:1) to give 0.170 g of 1-(2-chlorobenzyl)-2-methylbenzimidazole-6-acetic acid (160).
Name
1-(2-chlorobenzyl)-2-methylbenzimidazole-6-acetonitrile
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([CH2:14]C#N)[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17].Cl.[C:23](=[O:26])([O-])[OH:24].[Na+]>>[Cl:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[CH2:4][N:5]1[C:9]2[CH:10]=[C:11]([CH2:14][C:23]([OH:24])=[O:26])[CH:12]=[CH:13][C:8]=2[N:7]=[C:6]1[CH3:17] |f:2.3|

Inputs

Step One
Name
1-(2-chlorobenzyl)-2-methylbenzimidazole-6-acetonitrile
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)CC#N)C)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heat-refluxed for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
was purified through silica-gel column chromatography (eluent
ADDITION
Type
ADDITION
Details
a mixture of chloroform and methanol at a ratio of 9:1 to 4:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2C(=NC3=C2C=C(C=C3)CC(=O)O)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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